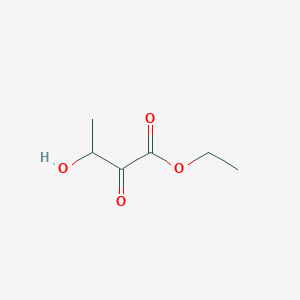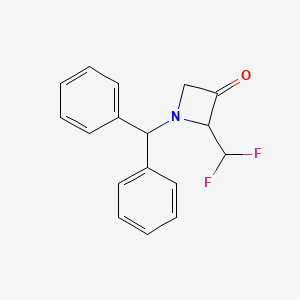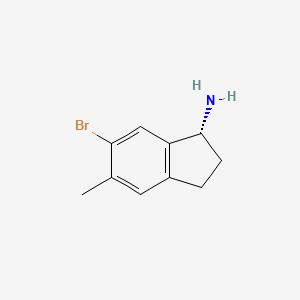![molecular formula C8H7N3O B15232783 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their structural similarity to purine nucleobases, which makes them significant in various biological and chemical applications. The unique structure of this compound allows it to interact with biological molecules, making it a potential candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with acyl chlorides or anhydrides under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone involves its interaction with various molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinases, which are involved in cell growth and proliferation . The compound can also induce apoptosis by activating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Pyrrolo[1,2-a]pyrazines: These compounds have a fused pyrrole-pyrazine structure and are used in the synthesis of various biologically active molecules.
Uniqueness
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for anticancer drug development. Additionally, its versatility in chemical reactions and applications in various fields further highlight its significance.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3 |
Clé InChI |
NCYOXUFWEFPXDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C2C(=N1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)

![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)







